(5-thioureido-2H-pyrazol-3-yl)-carbamic acid tert-butyl ester
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Overview
Description
Carbamic acid, N-[5-[(aminothioxomethyl)amino]-1H-pyrazol-3-yl]-, 1,1-dimethylethyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring and a carbamic acid ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-[5-[(aminothioxomethyl)amino]-1H-pyrazol-3-yl]-, 1,1-dimethylethyl ester typically involves multiple steps. One common method includes the reaction of a pyrazole derivative with an isocyanate compound under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at a low level to prevent decomposition of the reactants.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-[5-[(aminothioxomethyl)amino]-1H-pyrazol-3-yl]-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction could produce an amine or alcohol.
Scientific Research Applications
Carbamic acid, N-[5-[(aminothioxomethyl)amino]-1H-pyrazol-3-yl]-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Carbamic acid, N-[5-[(aminothioxomethyl)amino]-1H-pyrazol-3-yl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, N-[2-[[(acetyloxy)methyl]amino]-2-oxoethyl]-, 1,1-dimethylethyl ester
- Carbamic acid, N-[(1R,2R,5S)-5-[(dimethylamino)carbonyl]-2-[(methylsulfonyl)oxy]cyclohexyl]-, 1,1-dimethylethyl ester
Uniqueness
Carbamic acid, N-[5-[(aminothioxomethyl)amino]-1H-pyrazol-3-yl]-, 1,1-dimethylethyl ester is unique due to its specific structural features, such as the presence of a pyrazole ring and an aminothioxomethyl group
Properties
CAS No. |
937040-10-3 |
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Molecular Formula |
C9H15N5O2S |
Molecular Weight |
257.32 g/mol |
IUPAC Name |
tert-butyl N-[3-(carbamothioylamino)-1H-pyrazol-5-yl]carbamate |
InChI |
InChI=1S/C9H15N5O2S/c1-9(2,3)16-8(15)12-6-4-5(13-14-6)11-7(10)17/h4H,1-3H3,(H5,10,11,12,13,14,15,17) |
InChI Key |
WKAUPBYVNTYCTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NN1)NC(=S)N |
Origin of Product |
United States |
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